2-(Pyridin-3-yl)quinoline-4-carboxylic acid
Overview
Description
2-(Pyridin-3-yl)quinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C15H10N2O2 It is characterized by the presence of both pyridine and quinoline rings, which are fused together with a carboxylic acid group at the 4-position of the quinoline ring
Scientific Research Applications
2-(Pyridin-3-yl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Pfitzinger reaction, which entails the condensation of isatin with a ketone in an alkaline medium . Another approach involves the esterification of nicotinic acid followed by oxidation and nucleophilic substitution reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar organic reaction pathways as those used in laboratory settings, with optimization for larger scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-3-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as 3-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: 3-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Trimethylsilyl cyanide in the presence of triethylamine and acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can transduce signals from the cell surface to the cytoplasm, regulating various physiological and pathological processes such as cell cycle arrest, wound healing, and immunosuppression . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
- 2-(Pyridin-4-yl)quinoline-4-carboxylic acid
- 2-(Pyridin-2-yl)quinoline-4-carboxylic acid
- Quinoline-4-carboxylic acid
Comparison: 2-(Pyridin-3-yl)quinoline-4-carboxylic acid is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-pyridin-3-ylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)12-8-14(10-4-3-7-16-9-10)17-13-6-2-1-5-11(12)13/h1-9H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNXXNNXRWYNAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225791 | |
Record name | Cinchoninic acid, 2-(3-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00225791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7482-91-9 | |
Record name | Cinchoninic acid, 2-(3-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007482919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinchoninic acid, 2-(3-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00225791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-3-yl)quinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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